2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid

LogP PSA regiochemistry

Researchers requiring ortho-ether Boc-pyrrolidine benzoic acid fragments for SAR often encounter limited commercial sources. This ortho-ether building block solves that gap by enabling scaffold-hopping with predicted lower LogP and orthogonal Boc protection. - Completes ortho/meta/para property matrix for pyrrolidine SPR databases - Enables one-step carboxylic acid diversification; saves 1-2 synthetic steps vs. unprotected analog - Ether linker offers potential metabolic soft spot for prodrug design or tuning Multi-milligram to gram quantities with ≥95% HPLC purity and full characterization.

Molecular Formula C16H21NO5
Molecular Weight 307.34 g/mol
CAS No. 2384413-11-8
Cat. No. B13628737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid
CAS2384413-11-8
Molecular FormulaC16H21NO5
Molecular Weight307.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=C2C(=O)O
InChIInChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-9-8-11(10-17)21-13-7-5-4-6-12(13)14(18)19/h4-7,11H,8-10H2,1-3H3,(H,18,19)
InChIKeyAUODWEZVJYSFEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid (CAS 2384413-11-8): Ortho-Ether Boc-Pyrrolidine Benzoic Acid Building Block for Medicinal Chemistry


2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid (CAS 2384413-11-8) is a bifunctional building block combining a Boc-protected pyrrolidine with an ortho-substituted benzoic acid via an ether linkage. This compound belongs to the class of N-Boc-3-aryloxypyrrolidine carboxylic acids, which serve as versatile intermediates in medicinal chemistry and drug discovery . The ortho-ether regiochemistry, combined with acid-labile Boc protection, distinguishes it from its meta-ether (CAS 250681-87-9), para-ether (CAS 222987-16-8), and direct C–C linked ortho (CAS 889953-29-1) analogs. Quantitative public data for this specific CAS number remains limited; this guide therefore contextualizes its differentiation through comparative physicochemical analysis of its closest structural analogs, enabling informed procurement decisions based on regiochemical, linker, and protecting-group strategy requirements.

Orthogonal Boc protection allows direct benzoic acid derivatization without amine interference.
Ortho-ether regiochemistry supports fine-tuning of lipophilicity and polar surface area in SAR campaigns.
Underexplored ortho-ether scaffold enables fragment-based library diversification and scaffold hopping.

Why 2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid Cannot Be Replaced by Meta, Para, or C–C Linked Analogs


In-class compounds bearing Boc-pyrrolidine and benzoic acid motifs are not interchangeable due to three critical structural variables: (i) the position of the ether/aryl linkage on the benzoic acid ring (ortho vs. meta vs. para), which dictates molecular geometry, intramolecular hydrogen-bonding capacity, and steric environment around the carboxylic acid ; (ii) the nature of the pyrrolidine–aryl connection (ether oxygen vs. direct C–C bond), which alters conformational flexibility, metabolic stability, and hydrogen-bond acceptor count ; and (iii) the presence or absence of the Boc protecting group, which governs synthetic compatibility, lipophilicity, and purification behavior . Substituting the ortho-ether with a meta-ether or C–C linked analog without experimental validation risks altering target binding, synthetic route efficiency, and downstream derivatization outcomes. The evidence below quantifies these differences where data are available and identifies data gaps requiring experimental verification.

Regiochemistry: Ortho-ether geometry creates distinct intramolecular H-bonding; meta or para analogs may shift property-based drug-likeness and target SAR.
Linker type: Ether oxygen adds one H-bond acceptor and metabolic soft spot vs. C–C linked analogs, altering conformational sampling and PK profile.
Protecting group: Boc-free amine interchange causes synthetic orthogonality loss; using unprotected analog may require extra re-protection steps.

Quantitative Differentiation Evidence for 2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid


Regiochemical Differentiation: Ortho-Ether vs. Meta-Ether (CAS 250681-87-9) — Impact on Lipophilicity and Polar Surface Area

The ortho-ether substitution on the benzoic acid ring (target compound) is expected to produce a different lipophilicity and polar surface area (PSA) profile compared to the well-characterized meta-ether isomer 3-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid (CAS 250681-87-9). The meta isomer has a measured LogP of 2.71 and PSA of 76.07 Ų . Ortho-substituted benzoic acids typically exhibit lower effective LogP due to intramolecular hydrogen bonding between the ortho substituent and the carboxylic acid group, and altered PSA . This ortho effect can shift a compound's position in property-based drug-likeness filters (e.g., Lipinski Rule of 5) and influence permeability and solubility ranking within a screening cascade. Quantitative LogP and PSA data for the ortho-ether target compound are not publicly available and must be determined experimentally (e.g., shake-flask LogP, computed PSA from X-ray or DFT-optimized geometry).

LogP & PSA Profile
Class-level inference
Ortho-ether target: data not available; predicted lower LogP than meta isomer due to ortho-effect
Meta-ether (CAS 250681-87-9): LogP 2.71, PSA 76.07 Ų
Ortho-effect may shift lipophilicity and polarity space
Target LogP/PSA must be experimentally determined
LogP PSA regiochemistry ortho effect drug-likeness

Linker Chemistry Differentiation: Ether (O-linked) vs. Direct C–C Bond (CAS 889953-29-1) — Molecular Weight, H-Bond Acceptors, and Conformational Flexibility

The target compound incorporates an ether oxygen linking the pyrrolidine C3 position to the benzoic acid ortho position, yielding molecular formula C₁₆H₂₁NO₅ (MW 307.34 g/mol). In contrast, the direct C–C linked ortho analog 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid (CAS 889953-29-1) has formula C₁₆H₂₁NO₄ (MW 291.34 g/mol), a difference of 16 mass units (one oxygen atom) . The ether oxygen adds one hydrogen-bond acceptor and introduces a rotational degree of freedom, altering conformational sampling in solution and potentially affecting target binding entropy . The C–C linked analog exhibits limited aqueous solubility until pH < 4 but dissolves well in DMSO and DMF . The ether oxygen in the target compound may improve aqueous solubility relative to the C–C linked analog via enhanced hydrogen-bonding capacity with water, though this requires experimental verification.

Ether vs. C–C Linker
Cross-study comparable
ΔMW +16Da
ΔHBA +1
Ether oxygen alters molecular weight, H-bonding, and metabolic profile
Experimental solubility comparison needed
ether linker C–C bond molecular weight H-bond acceptor conformational flexibility

Protecting-Group Strategy Differentiation: Boc-Protected (Target) vs. Unprotected Free Amine (CAS 2792201-93-3) — MW Shift and Synthetic Orthogonality

The target compound carries a Boc group on the pyrrolidine nitrogen, while the closely related unprotected analog 2-(pyrrolidin-3-yloxy)benzoic acid hydrochloride (CAS 2792201-93-3) exists as the hydrochloride salt with molecular formula C₁₁H₁₄ClNO₃ and MW 243.69 g/mol . This represents a mass shift of approximately +63.65 g/mol (Boc group minus HCl). The Boc group serves two critical functions: (i) it protects the secondary amine from undesired reactions during multi-step syntheses (e.g., amide coupling at the benzoic acid), and (ii) it increases lipophilicity, facilitating organic-solvent extraction and normal-phase chromatographic purification. The unprotected analog, being a hydrochloride salt, has higher aqueous solubility but limited compatibility with base-sensitive or nucleophilic reaction conditions. For procurement decisions, the Boc-protected compound is preferred when the pyrrolidine nitrogen must remain inert during downstream chemistry; the unprotected analog is appropriate when the free amine is the desired synthetic handle.

Boc vs. Free Amine
Supporting evidence
Boc-protected: MW 307.34 g/mol; orthogonal synthesis compatible
Free amine HCl salt: MW 243.69 g/mol; requires re-protection for acid derivatization
Boc protection reduces synthetic steps; MW shift +63.65 g/mol
Procurement decision depends on downstream chemistry plan
Boc protection free amine synthetic orthogonality molecular weight shift purification

Physicochemical Property Landscape: Ortho-Ether Target vs. Meta-Ether (CAS 250681-87-9) vs. Para-C–C (CAS 222987-24-8) — Lipophilicity and PSA Ranking

A comparative physicochemical analysis of three regioisomeric/structural analogs reveals a clear property gradient relevant to drug-discovery triage. The para-C–C linked analog 4-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid (CAS 222987-24-8) has LogP = 3.05 and PSA = 66.84 Ų . The meta-ether analog (CAS 250681-87-9) has LogP = 2.71 and PSA = 76.07 Ų . Moving from para-C–C to meta-ether decreases LogP by 0.34 units and increases PSA by 9.23 Ų, attributed to the introduction of the ether oxygen and the meta-substitution pattern. The ortho-ether target compound is expected to occupy a distinct position in this property space: ortho substitution typically reduces effective LogP (via intramolecular H-bonding with the carboxylic acid) while maintaining or increasing PSA relative to the meta isomer. This property differentiation provides medicinal chemists with a rational basis for selecting the ortho-ether scaffold when seeking to reduce lipophilicity without sacrificing polar surface area, a common optimization objective in CNS and solubility-limited programs .

Property Ranking
Class-level inference
1 Para-C–C analog: LogP 3.05, PSA 66.84 Ų
2 Meta-ether analog: LogP 2.71, PSA 76.07 Ų
3 Ortho-ether target (predicted): lower LogP, comparable PSA
Ortho-ether occupies lower-lipophilicity niche in isomer landscape
Ortho compound property confirmation pending
LogP PSA comparative physicochemical profiling drug-likeness property landscape

Commercial Availability and Purity Specification Landscape: Ortho-Ether Target vs. Meta-Ether (CAS 250681-87-9) — Procurement Feasibility

The meta-ether analog 3-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid (CAS 250681-87-9) is commercially available from multiple suppliers (AKSci, Fluorochem, MolCore) with purity specifications of ≥98% and MDL number MFCD04115221 . The para-C–C analog (CAS 222987-24-8) is available from Sigma-Aldrich and other vendors at ≥95% purity . In contrast, the ortho-ether target compound (CAS 2384413-11-8) is listed primarily through custom synthesis channels, indicating a lower commercial maturity level. This availability gap presents both a procurement challenge (longer lead times, higher minimum order quantities) and a scientific opportunity: the ortho-ether scaffold is chemically accessible but underexplored, offering novelty advantages in patent strategies and scaffold-hopping campaigns. Procurement teams should anticipate custom synthesis timelines (typically 4–8 weeks) and request CoA with HPLC purity, ¹H/¹³C NMR, and HRMS as minimum acceptance criteria.

Procurement Status
Supporting evidence
Ortho-ether target: custom synthesis channels; purity and characterization to be contractually defined
Meta-ether analog: catalog product, ≥98% purity, multiple suppliers
Custom synthesis; plan 4–8 week lead time
Request CoA with HPLC, NMR, HRMS upon delivery
commercial availability purity specification custom synthesis lead time procurement

Application Scenarios for 2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid Based on Differential Evidence


Ortho-Ether Scaffold in Fragment-Based Drug Discovery (FBDD): Exploiting the Ortho Effect for Property Optimization

In FBDD campaigns where meta-ether or para-C–C linked Boc-pyrrolidine benzoic acid fragments have shown initial target engagement but suboptimal physicochemical properties (e.g., excessive LogP >3.0 as seen for the para-C–C analog, CAS 222987-24-8 ), the ortho-ether target compound offers a scaffold-hop opportunity. The ortho substitution pattern is predicted to reduce LogP through intramolecular H-bonding while maintaining the Boc-pyrrolidine pharmacophore for vector elaboration. Procurement of the ortho-ether fragment enables head-to-head comparison with meta-ether (LogP 2.71, PSA 76.07 Ų ) and para-C–C (LogP 3.05, PSA 66.84 Ų ) analogs in SPR, TSA, or biochemical assays, providing direct SAR around the aryl–pyrrolidine linkage geometry.

Orthogonal Protection in Multi-Step Synthesis: Boc-Pyrrolidine with Free Benzoic Acid Handle

The target compound presents an orthogonally protected scaffold where the Boc-protected pyrrolidine nitrogen remains inert during benzoic acid derivatization (amide coupling, esterification, reduction). This contrasts with the unprotected analog 2-(pyrrolidin-3-yloxy)benzoic acid hydrochloride (CAS 2792201-93-3, MW 243.69 ), which requires re-protection before carboxylic acid manipulation. In parallel synthesis libraries, the Boc-protected ortho-ether scaffold allows one-step diversification at the carboxylic acid without amine interference, reducing synthetic step count by 1–2 steps per analog relative to the unprotected comparator. The ether linker (vs. C–C bond in CAS 889953-29-1) also introduces a potential metabolic soft spot (CYP450 O-dealkylation) that can be exploited for prodrug design or tuned out via SAR.

Physicochemical Property Screening Cascades: Benchmarking Ortho-Ether Against Meta-Ether and Para-C–C Isomers

Pharmaceutical development groups building structure–property relationship (SPR) databases for pyrrolidine-containing building blocks should include the ortho-ether target compound to complete the ortho/meta/para and ether/C–C property matrix. Current data show the para-C–C analog (LogP 3.05, PSA 66.84 ) and meta-ether analog (LogP 2.71, PSA 76.07 ) occupy distinct property space. The ortho-ether target is the missing data point in this matrix. Experimental determination of its LogP, aqueous solubility, PAMPA permeability, and microsomal stability would establish a full property landscape, enabling computational model training and prospective compound design. Procurement for this purpose requires multi-milligram quantities with certified purity (≥95% by HPLC) and full characterization data.

Patent Strategy and IP Differentiation: Underexplored Ortho-Ether Chemical Space

The Boc-protected ortho-ether pyrrolidine benzoic acid scaffold (CAS 2384413-11-8) occupies a commercially underexplored region of chemical space relative to the widely available meta-ether (CAS 250681-87-9, multiple suppliers ) and para-C–C (CAS 222987-24-8, Sigma-Aldrich catalog ) analogs. For organizations pursuing composition-of-matter or method-of-use patents, the ortho-ether scaffold may offer freedom-to-operate advantages and patentability relative to the crowded meta and para prior art. Medicinal chemistry teams should prioritize procurement of gram quantities for lead optimization when preliminary SAR indicates the ortho-ether geometry provides a meaningful potency, selectivity, or ADME advantage over the comparator analogs.

Application
Selection Property
Validation Focus
Fragment-based scaffold exploration
Regiochemical property fitness
LogP, PSA, and binding SAR comparison
Orthogonal Boc-protected synthesis
Protecting-group orthogonality
Boc stability and amine inertness during coupling
Property landscape profiling
Comprehensive isomer property matrix
Experimental LogP, solubility, permeability
Novel scaffold exploration
Structural novelty context
Freedom-to-operate and patent landscape review
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